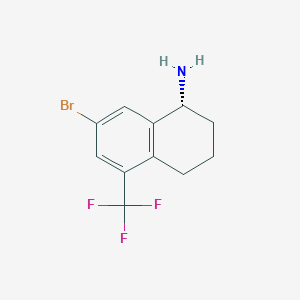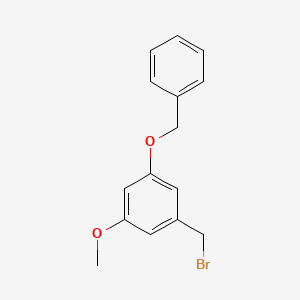
1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene is an organic compound with the molecular formula C15H15BrO2 It is a derivative of benzene, featuring a benzyloxy group, a bromomethyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene typically involves the bromination of 1-(Benzyloxy)-3-methyl-5-methoxybenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Nucleophilic substitution: Products such as 1-(Benzyloxy)-3-(azidomethyl)-5-methoxybenzene or 1-(Benzyloxy)-3-(thiomethyl)-5-methoxybenzene.
Oxidation: 1-(Benzyloxy)-3-(formyl)-5-methoxybenzene.
Reduction: 1-(Benzyloxy)-3-(hydroxymethyl)-5-methoxybenzene.
Scientific Research Applications
1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The benzyloxy and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-bromo-2-methoxybenzene
- 1-(Benzyloxy)-3-methyl-5-methoxybenzene
- 1-(Benzyloxy)-2-bromo-4-methoxybenzene
Uniqueness
1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both a bromomethyl and a methoxy group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H15BrO2 |
|---|---|
Molecular Weight |
307.18 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
OVIVUCKPDFUEHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


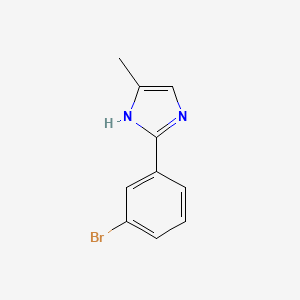
![tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12977773.png)
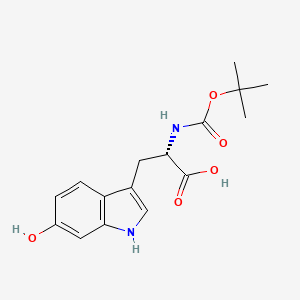
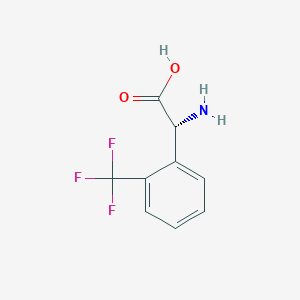
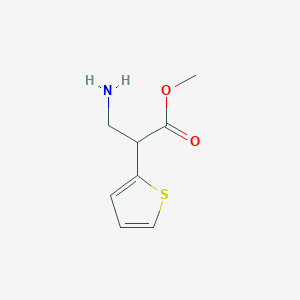
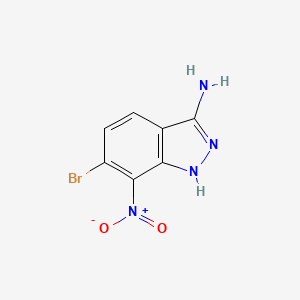
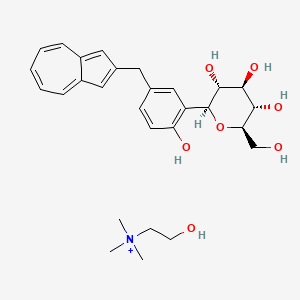
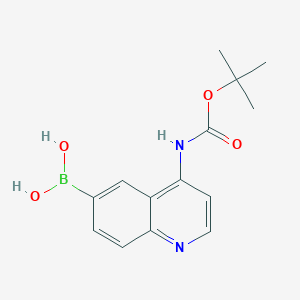
![4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12977815.png)
![(S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12977823.png)
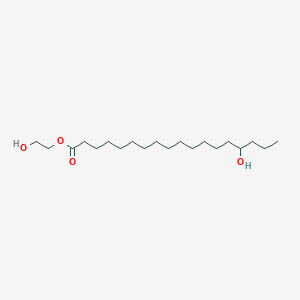
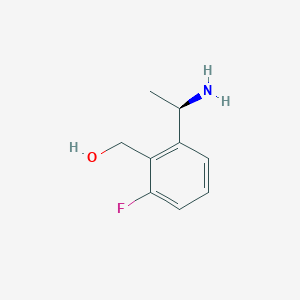
![6,7-Dichlorobenzo[d]thiazole](/img/structure/B12977846.png)
